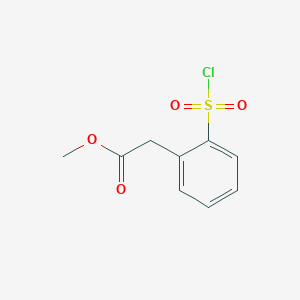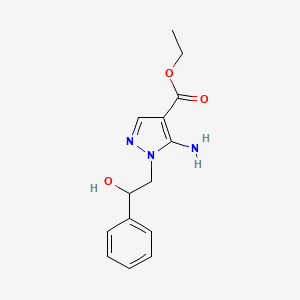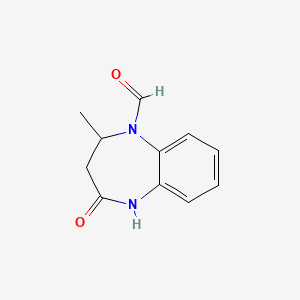![molecular formula C14H13ClN4O B2640566 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-18-6](/img/structure/B2640566.png)
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound belongs to a class of organic compounds known as 4-benzylpiperidines . It is a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Aplicaciones Científicas De Investigación
EGFR-TK Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives have been studied as EGFR-TK inhibitors . They have potential anti-proliferative activity and can inhibit P-glycoprotein . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Anti-proliferative Activity
The synthesized compounds were evaluated against NCI 60 cancer cell lines . The most active derivatives showed significant inhibitory activities .
P-glycoprotein Inhibition
Compounds synthesized from pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to inhibit the P-glycoprotein . This inhibition can be beneficial in cancer treatment as it can prevent drug resistance .
Cell Cycle Arrest
One of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .
Therapeutic Potential
Pyridopyrimidine derivatives, which include pyrazolo[3,4-d]pyrimidine, have shown a therapeutic interest and have already been approved for use as therapeutics . They have been studied in the development of new therapies .
Anticancer Activity
A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
Drug Development
The pyridopyrimidine moiety, which includes pyrazolo[3,4-d]pyrimidine, is present in relevant drugs . For example, Palbociclib, a breast cancer drug developed by Pfizer, contains this moiety .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK plays a crucial role in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr-tk . This inhibition could potentially lead to a decrease in the aberrant catalytic activity of PTKs, which are often caused by mutation or over-expression and are associated with numerous pathological diseases, including cancer .
Biochemical Pathways
Similar compounds have been reported to inhibit the phosphorylation of akt and downstream biomarkers . This suggests that 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one might affect the Akt signaling pathway, which plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have been reported to induce cell cycle arrest at the s phase with a subsequent increase in pre-g cell population . They also increased the percentage of apoptotic cells in a time-dependent manner .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQGAPSMILCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate](/img/structure/B2640483.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2640487.png)


![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)
![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)


![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2640502.png)
![Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2640503.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)
